molecular formula C7H15NO B2375279 (S)-2-(pyrrolidin-2-yl)propan-2-ol CAS No. 92053-25-3

(S)-2-(pyrrolidin-2-yl)propan-2-ol

Cat. No.: B2375279
CAS No.: 92053-25-3
M. Wt: 129.203
InChI Key: PSXWGNIMIRRWRB-LURJTMIESA-N
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Description

“(S)-2-(pyrrolidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H15NO . It is also known by its IUPAC name "2-[(2S)-2-pyrrolidinyl]-2-propanol" . The compound is typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The compound has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde . The stereoselectivity of these reactions was found to vary depending on factors such as temperature, solvent, chelating agent, and the amount of the chelating agent used .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1" . The compound has a molecular weight of 129.20 .


Chemical Reactions Analysis

The compound has been used in stereoselective aldol reactions with benzaldehyde . The stereoselectivity of these reactions was found to vary depending on factors such as temperature, solvent, chelating agent, and the amount of the chelating agent used .


Physical and Chemical Properties Analysis

“this compound” is a liquid or semi-solid or solid compound . It is typically stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

1. Use in Stereoselective Aldol Reactions

(S)-2-(Pyrrolidin-2-yl)propan-2-ol, synthesized as N-propionylated derivative, has been used as a chiral auxiliary in stereoselective aldol reactions. Its application demonstrated different stereoselectivity influenced by variables such as temperature, solvent, and chelating agents. Notably, Cp2ZrCl2 and SnCl2 were found to induce high anti-selectivity and syn-selectivity, respectively, in these reactions (Hedenström, Andersson, & Hjalmarsson, 2000).

2. Analysis in Thermodynamic Studies

The compound has been analyzed in mixtures with various alcohols (methanol, ethanol, propan-1-ol, butan-1-ol, and pentan-1-ol) to measure excess molar enthalpies at 303.15 K. These studies provide insights into the specific interactions between this compound and other alcohols, crucial for understanding thermodynamic properties of such mixtures (Mehta, Chauhan, & Triphati, 1997).

3. Use in Trypanocidal Activity Studies

This compound has also been synthesized in various derivatives for biological testing against Trypanosoma cruzi, the protozoan parasite causing Chagas disease. Some derivatives exhibited significant trypanocidal activity, suggesting potential for further development in treating this disease (Balfour et al., 2017).

4. Study of Molecular Interactions

The compound has been involved in topological investigations to characterize molecular species and interactions in mixtures with lower alkanols. This research provides valuable information on molecular behavior in these mixtures, enhancing our understanding of chemical interactions at the molecular level (Yadav, Sharma, & Sharma, 2009).

5. Application in Stereoselective Alkylation

This compound has been used in the stereoselective alkylation of enolates, showing varying selectivity based on different auxiliaries and alkylating agents. This research is pivotal in the field of asymmetric synthesis, providing pathways for creating stereochemically complex molecules (Andersson & Hedenström, 2004).

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWGNIMIRRWRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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